what is the structure of Z-Ala-Ser-OH
what is the structure of Z-Ala-Ser-OH
An In-Depth Technical Guide to the Structure of N-Benzyloxycarbonyl-L-alanyl-L-serine (Z-Ala-Ser-OH)
Abstract
This technical guide provides a comprehensive examination of the molecular structure of N-Benzyloxycarbonyl-L-alanyl-L-serine, systematically abbreviated as Z-Ala-Ser-OH. This N-terminally protected dipeptide is a fundamental building block in synthetic peptide chemistry. We will deconstruct the molecule into its constituent functional moieties: the benzyloxycarbonyl (Z) protecting group, the L-alanine residue, the L-serine residue, and the interconnecting peptide bond. The guide elucidates the stereochemistry, conformational properties, and the functional implications of each component. Furthermore, it outlines a representative synthetic strategy and discusses standard analytical techniques for structural verification, providing researchers and drug development professionals with a thorough understanding of this compound's chemical architecture and utility.
Introduction to N-Protected Dipeptides
In the field of medicinal chemistry and drug development, peptides represent a crucial class of therapeutic agents. Their synthesis, however, requires a meticulous strategy of selective protection and deprotection of reactive functional groups to ensure the correct amino acid sequence and prevent unwanted side reactions. N-terminal protecting groups are paramount in this process, and the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a revolutionary development that foundationalized modern peptide synthesis.[1]
Z-Ala-Ser-OH is a dipeptide composed of L-alanine and L-serine, where the N-terminal amino group of alanine is protected by the Z-group.[2] This compound serves as a valuable intermediate, allowing for the controlled elongation of a peptide chain from its C-terminal end. Understanding its precise structure is essential for predicting its reactivity, conformational behavior, and its incorporation into larger, more complex peptide structures.
Deconstruction of the Z-Ala-Ser-OH Moiety
The structure of Z-Ala-Ser-OH can be best understood by examining its three primary components: the N-terminal protecting group, the dipeptide backbone, and the C-terminal carboxylic acid.
The N-Terminal Protecting Group: Benzyloxycarbonyl (Z/Cbz)
The benzyloxycarbonyl group is an amine protecting group widely used in organic synthesis.[3][4] It is installed by reacting the N-terminal amine of an amino acid with benzyl chloroformate (Cbz-Cl), typically under basic conditions.[1][4][5]
-
Structure: It consists of a benzyl group (C₆H₅CH₂–) attached to an oxycarbonyl group (–O–(C=O)–).
-
Functionality: The primary role of the Z-group is to "mask" the nucleophilicity and basicity of the alanine's α-amino group.[1][4] By converting the amine into a carbamate, it prevents it from reacting during the activation of the C-terminal carboxyl group of a different amino acid, thus ensuring orderly, directional peptide bond formation.
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Cleavage: The Z-group is stable to mildly acidic and basic conditions but can be readily removed by hydrogenolysis (catalytic hydrogenation, e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid), which allows for selective deprotection when required.[3]
The Dipeptide Core: L-Alanyl-L-Serine
The core of the molecule is the dipeptide Ala-Ser, formed from two of the 22 proteinogenic α-amino acids.[2][6]
-
Structure: Alanine is one of the simplest amino acids, featuring a methyl group (–CH₃) as its side chain attached to the α-carbon.[7][8] This side chain is aliphatic, non-polar, and hydrophobic.[8][9]
-
Role in the Dipeptide: In Z-Ala-Ser-OH, alanine is the N-terminal residue. Its α-amino group is protected by the Z-group, and its α-carboxyl group is engaged in the peptide bond with serine.
-
Structure: Serine is a polar, uncharged amino acid characterized by a hydroxymethyl group (–CH₂OH) as its side chain.[10][11]
-
Role in the Dipeptide: Serine serves as the C-terminal residue. Its α-amino group forms the peptide bond with alanine. The hydroxyl group on its side chain is a key functional feature; it is polar and can act as a hydrogen bond donor or acceptor, influencing the peptide's conformation and solubility.[11] This side chain can also be a site for post-translational modifications like O-linked glycosylation or phosphorylation in larger proteins.[12][13]
The peptide bond is a covalent chemical bond formed between the carboxyl group of alanine and the amino group of serine through a dehydration or condensation reaction, where a molecule of water is eliminated.[14][15][16][17]
-
Mechanism of Formation: The formation involves a nucleophilic attack from the lone pair of electrons on the serine's amino nitrogen to the carbonyl carbon of the alanine's carboxyl group.[14][17] In synthetic chemistry, the carboxyl group must first be "activated" to facilitate this reaction.
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Structural Characteristics: The peptide bond has significant double-bond character due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl oxygen. This resonance imparts several critical properties:
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Planarity: The atoms involved in the peptide bond (C, O, N, H) and the two adjacent α-carbons lie in the same plane.
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Rigidity: Rotation around the C-N bond is restricted.
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Configuration: It predominantly exists in the trans configuration, where the α-carbons of Ala and Ser are on opposite sides of the C-N bond, to minimize steric hindrance.
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The C-Terminal Carboxylic Acid (-OH)
The structure terminates with the free carboxyl group (-COOH) of the serine residue. This functional group is acidic and is the reactive site for subsequent peptide bond formation, allowing Z-Ala-Ser-OH to be used as a dipeptide building block to extend a peptide chain.
Molecular Representation and Physicochemical Properties
The complete structure of Z-Ala-Ser-OH integrates all the components discussed above.
2D Structural Diagram (Graphviz)
Caption: 2D chemical structure of Z-Ala-Ser-OH.
Physicochemical Data
The fundamental properties of Z-Ala-Ser-OH are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [2] (derived) |
| Molecular Weight | 326.30 g/mol | [2] (derived) |
| Appearance | White to off-white solid | [18] (by analogy) |
| Formal Name | (S)-2-(((S)-2-((benzyloxy)carbonyl)amino)propanamido)-3-hydroxypropanoic acid | IUPAC Nomenclature |
| Synonyms | Z-L-Alanyl-L-serine | [2] (by analogy) |
Illustrative Synthetic Protocol and Structural Verification
The synthesis of Z-Ala-Ser-OH is a standard procedure in peptide chemistry, demonstrating the practical application of protecting group strategy.
Experimental Protocol: Peptide Coupling
This protocol describes a common laboratory-scale synthesis via an activated ester intermediate.
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Preparation of Z-Ala-OSu: N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate).
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N-Hydroxysuccinimide (NHS) (1.1 eq) and a coupling agent such as Dicyclohexylcarbodiimide (DCC) (1.1 eq) are added at 0 °C.
-
The reaction is stirred for several hours at 0 °C and then at room temperature to form the activated ester, Z-Ala-OSu. The by-product, dicyclohexylurea (DCU), precipitates and is removed by filtration.
-
Coupling Reaction: L-Serine (1.2 eq) is dissolved in an aqueous solution with a mild base like sodium bicarbonate (2.5 eq) to deprotonate the amino group and maintain a basic pH.
-
The filtered solution containing Z-Ala-OSu is added dropwise to the L-Serine solution at 0 °C.
-
The reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.
-
Work-up and Purification: The reaction mixture is acidified (e.g., with 1N HCl) to protonate the C-terminal carboxylate, and the product is extracted with an organic solvent (e.g., Ethyl Acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Z-Ala-Ser-OH.
Structural Verification Techniques
The identity and purity of the synthesized Z-Ala-Ser-OH are confirmed using several analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of all expected protons and carbons. Signals corresponding to the aromatic protons of the Z-group, the methyl group of alanine, the hydroxymethyl group of serine, and the α-protons of both residues would be characteristic.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, matching the calculated value of 326.30 g/mol .
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the N-H bond, the C=O of the carbamate and amide, and the broad O-H stretch of the carboxylic acid and serine side chain would be expected.[19]
Applications in Research and Development
Z-Ala-Ser-OH is primarily used as a dipeptide building block in the solid-phase or solution-phase synthesis of more complex peptides.[20] Its defined stereochemistry and protected N-terminus make it a reliable intermediate for constructing specific peptide sequences. Such peptides are instrumental in various research areas, including:
-
Drug Discovery: As segments of bioactive peptides or peptidomimetics.[20]
-
Enzyme Substrate Studies: To create specific sequences for studying protease activity.
-
Biomaterials: For the development of self-assembling peptide-based materials.[21]
Conclusion
The structure of Z-Ala-Ser-OH is a quintessential example of strategic chemical design in peptide science. The benzyloxycarbonyl group provides essential N-terminal protection, enabling the regioselective formation of a rigid, planar peptide bond between L-alanine and L-serine. The resulting molecule, with its polar serine side chain and a reactive C-terminal carboxyl group, is an expertly tailored building block for the synthesis of larger, functionally diverse peptides for therapeutic and research applications. A thorough grasp of this structure is foundational for any scientist working in the field of peptide chemistry.
References
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The Organic Chemistry Tutor. Adding Cbz Protecting Group Mechanism. (2021-09-30). [Link]
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Katsouras, G., et al. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. (2023-06-22). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 652–657. [Link]
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Aapptec Peptides. Z-Ala-OH [1142-20-7]. [Link]
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The Organic Chemistry Tutor. The Peptide Bond: Formation and Cleavage. (2013-10-21). [Link]
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Wikipedia. Serine. [Link]
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Al-Dulay, H. A., et al. Epimerisation in Peptide Synthesis. (2023-03-24). Pharmaceuticals (Basel), 16(4), 498. [Link]
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Wikipedia. Alanine. [Link]
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Lee, J. J., et al. Exploring the Isomer Landscape, Fragment Additivity, and Vibrational Signatures of the Z-Alanine Protected Amino Acid Derivative. (2024-01-30). The Journal of Physical Chemistry A, 128(5), 1017–1034. [Link]
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Chen, H., et al. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. (2024-06-15). The Journal of Physical Chemistry B, 128(25), 5655–5667. [Link]
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Study.com. Alanine Overview, Structure & Formula. [Link]
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